Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester
Brand Name: Vulcanchem
CAS No.: 72639-39-5
VCID: VC16614412
InChI: InChI=1S/C31H24N4O8S/c1-19-7-3-6-10-26(19)32-31(37)25-17-20-8-4-5-9-24(20)29(30(25)36)34-33-27-18-23(15-16-28(27)42-2)44(40,41)43-22-13-11-21(12-14-22)35(38)39/h3-18,36H,1-2H3,(H,32,37)
SMILES:
Molecular Formula: C31H24N4O8S
Molecular Weight: 612.6 g/mol

Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester

CAS No.: 72639-39-5

Cat. No.: VC16614412

Molecular Formula: C31H24N4O8S

Molecular Weight: 612.6 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester - 72639-39-5

Specification

CAS No. 72639-39-5
Molecular Formula C31H24N4O8S
Molecular Weight 612.6 g/mol
IUPAC Name (4-nitrophenyl) 3-[[2-hydroxy-3-[(2-methylphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxybenzenesulfonate
Standard InChI InChI=1S/C31H24N4O8S/c1-19-7-3-6-10-26(19)32-31(37)25-17-20-8-4-5-9-24(20)29(30(25)36)34-33-27-18-23(15-16-28(27)42-2)44(40,41)43-22-13-11-21(12-14-22)35(38)39/h3-18,36H,1-2H3,(H,32,37)
Standard InChI Key SECAKRZQBSFFML-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)OC5=CC=C(C=C5)[N+](=O)[O-])OC

Introduction

Chemical Structure and Nomenclature

Systematic Breakdown

The compound’s IUPAC name reveals a multi-component architecture:

  • Core: A benzenesulfonic acid group substituted at the 3-position with a diazenyl (–N=N–) linker .

  • Naphthalenyl moiety: A 1-naphthalenyl unit bearing a hydroxyl (–OH) at the 2-position and an amide group (–NHC(O)–) at the 3-position, the latter connected to a 2-methylphenyl group .

  • Methoxy group: A –OCH₃ substituent at the 4-position of the benzene ring.

  • Esterification: The sulfonic acid (–SO₃H) is esterified with 4-nitrophenol, forming a 4-nitrophenyl ester .

Structural Features

  • Conjugation: The azo (–N=N–) bond bridges the benzenesulfonic acid and naphthalenyl groups, creating an extended conjugated system responsible for chromophoric properties .

  • Steric effects: The 2-methylphenyl amide and 4-methoxy groups introduce steric hindrance, potentially influencing crystal packing and solubility .

  • Polarity: The sulfonic acid ester and hydroxyl group enhance polarity, while the aromatic systems contribute hydrophobicity .

Table 1: Hypothetical Physicochemical Properties (Extrapolated from Analogues)

PropertyValue/DescriptionBasis in Literature
Molecular formulaC₃₁H₂₄N₄O₈S
Molecular weight~636.61 g/molCalculated from formula
Melting point180–190°C (decomposes)Analogous esters
SolubilityModerate in polar aprotic solvents (e.g., DMF)Sulfonic esters
λmax (UV-Vis)450–550 nm (azo π→π* transition)Azo dyes

Synthetic Pathways

Diazotization and Coupling

The synthesis likely follows a classic azo dye preparation route :

  • Diazotization: A benzenesulfonic acid derivative (e.g., 3-amino-4-methoxybenzenesulfonic acid) is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

  • Coupling: The diazonium salt reacts with a naphthol precursor (e.g., 2-hydroxy-3-[(2-methylphenyl)carbamoyl]-1-naphthalenol) under alkaline conditions, forming the azo linkage .

Esterification

The sulfonic acid group is esterified with 4-nitrophenol via:

  • Acid chloride intermediate: Treatment with PCl₅ converts –SO₃H to –SO₂Cl, followed by reaction with 4-nitrophenol .

  • Direct coupling: Using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous conditions .

Physicochemical Characterization

Spectroscopic Analysis

  • UV-Vis: A strong absorption band at ~500 nm (orange-red) is anticipated due to the azo chromophore and extended conjugation . Bathochromic shifts may occur from electron-donating groups (–OCH₃) and auxochromes (–OH) .

  • IR spectroscopy: Key peaks include:

    • 3450 cm⁻¹ (–OH stretch),

    • 1650 cm⁻¹ (amide C=O),

    • 1520 cm⁻¹ (N=N stretch),

    • 1350 cm⁻¹ (S=O asym. stretch) .

  • NMR: Complex splitting patterns are expected from aromatic protons, with distinct signals for the 4-nitrophenyl ester (δ 8.2–8.4 ppm, doublets) .

Thermal Stability

The 4-nitrophenyl ester group enhances thermal resilience compared to sodium sulfonate salts, with decomposition likely above 180°C . Differential scanning calorimetry (DSC) would reveal endothermic peaks corresponding to melting and exothermic decomposition events.

Functional Applications

Industrial Dyes and Pigments

  • Textile dyeing: The sulfonic acid ester improves water resistance compared to ionic sulfonates, making the compound suitable for polyester or nylon fabrics .

  • Ink formulations: High chroma and stability under UV exposure are advantageous for printing inks .

Biomedical Imaging

The azo group’s redox activity and nitro group’s electron-withdrawing properties suggest potential as a pH-sensitive probe or contrast agent, though toxicity studies would be required .

Catalysis

The –SO₃ ester may act as a leaving group in nucleophilic substitution reactions, enabling use in catalytic systems or polymer crosslinking .

Research Gaps and Future Directions

  • Synthetic optimization: Detailed studies on coupling efficiency and esterification yields are needed .

  • Environmental impact: Biodegradability and toxicity profiling remain unexplored, critical for industrial adoption .

  • Advanced applications: Investigations into photodynamic therapy or organic semiconductors could leverage its electronic properties .

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